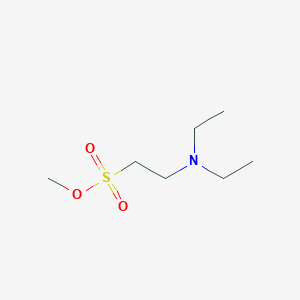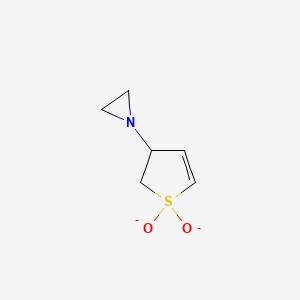![molecular formula C12H14F2O3S B12577034 benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol CAS No. 634181-98-9](/img/structure/B12577034.png)
benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol is a chemical compound that combines the properties of benzoic acid and a difluorothiolan derivative. Benzoic acid is a well-known organic compound with the formula C₇H₆O₂, commonly used as a food preservative and in the manufacture of various chemicals. The difluorothiolan derivative introduces unique properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol typically involves the reaction of benzoic acid with a difluorothiolan derivative. One common method is the Grignard reaction, where a Grignard reagent (such as phenyl magnesium bromide) reacts with a difluorothiolan derivative to form the desired compound . This reaction requires anhydrous conditions and is typically carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The difluorothiolan moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The benzoic acid component can also contribute to the compound’s overall activity by interacting with different molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with various industrial and pharmaceutical applications.
Difluorothiolan derivatives: Compounds containing the difluorothiolan moiety, known for their unique chemical and biological properties.
Uniqueness
Benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol is unique due to the combination of benzoic acid and difluorothiolan moieties, which impart distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research .
Propiedades
Número CAS |
634181-98-9 |
|---|---|
Fórmula molecular |
C12H14F2O3S |
Peso molecular |
276.30 g/mol |
Nombre IUPAC |
benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol |
InChI |
InChI=1S/C7H6O2.C5H8F2OS/c8-7(9)6-4-2-1-3-5-6;6-5(7)1-2-9-4(5)3-8/h1-5H,(H,8,9);4,8H,1-3H2/t;4-/m.0/s1 |
Clave InChI |
PDNUNJJEWYXKTJ-VWMHFEHESA-N |
SMILES isomérico |
C1CS[C@H](C1(F)F)CO.C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
C1CSC(C1(F)F)CO.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12576967.png)



![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)

![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)




